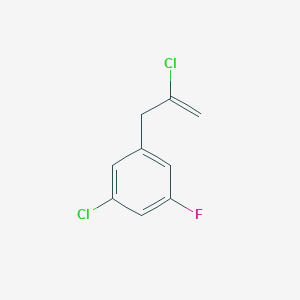

2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(2-chloroprop-2-enyl)-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSXVQMOJARYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 Chloro 3 3 Chloro 5 Fluorophenyl 1 Propene Within Organohalogen Chemistry

Organohalogen compounds are organic molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to a carbon atom. simply.sciencelibretexts.org This class of compounds is incredibly diverse, ranging from simple haloalkanes to complex aromatic structures. simply.science The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties. For instance, the high electronegativity of halogens can create a polar carbon-halogen bond, making the carbon atom susceptible to nucleophilic attack. simply.science

The stability of the carbon-halogen bond varies, with the carbon-fluorine bond being exceptionally strong and the carbon-iodine bond being the weakest among the common halogens. simply.science This variation in bond strength influences the reactivity of organohalogens, with iodoalkanes being more reactive than chloroalkanes in many substitution and elimination reactions. simply.science Organohalogens are found in nature, with thousands of compounds identified from marine and terrestrial organisms. nih.gov They are also synthesized for a wide range of industrial and commercial applications, serving as solvents, refrigerants, and precursors for the synthesis of other organic compounds. rroij.comncert.nic.in

The subject of this article, 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene, is a polyhalogenated compound, meaning it contains multiple halogen atoms. scienceinfo.com Specifically, it has two chlorine atoms and one fluorine atom. Its structure features a halogen attached to an sp² hybridized carbon of the alkene and another on the aromatic ring, as well as a fluorine atom on the aromatic ring. This combination of features places it at the intersection of several subclasses of organohalogens, including vinyl halides and aryl halides.

Table 1: General Properties of Organohalogen Subclasses

| Subclass | General Structure | Key Characteristics |

| Vinyl Halide | R₂C=CRX | Halogen attached to a double-bonded carbon. Generally less reactive than alkyl halides in SN2 reactions. |

| Aryl Halide | Ar-X | Halogen attached to an aromatic ring. The C-X bond is strong, making them relatively unreactive towards nucleophilic substitution unless the ring is activated. |

| Alkyl Halide | R-X | Halogen attached to an sp³ hybridized carbon. Reactivity depends on the nature of the alkyl group (primary, secondary, tertiary) and the halogen. |

Significance of Propene Derivatives in Contemporary Organic Transformations

Propene, a simple alkene with the chemical formula C₃H₆, is a cornerstone of the petrochemical industry. wikipedia.org Its double bond is a site of high electron density, making it reactive towards a variety of reagents in what are known as addition reactions. wou.edu This reactivity is harnessed to produce a vast array of valuable chemicals.

The versatility of the propene scaffold is immense. It is the monomer for polypropylene, a widely used plastic. Furthermore, propene is a crucial starting material for the synthesis of numerous industrial chemicals, including propylene (B89431) oxide (used in the production of polyurethanes), acrylonitrile (B1666552) (for acrylic fibers and resins), and cumene (B47948) (a precursor to phenol (B47542) and acetone). essentialchemicalindustry.orgwikipedia.org

In the context of organic synthesis, the propene unit within a molecule offers a reactive handle for further functionalization. The double bond can undergo various transformations, such as:

Halogenation: The addition of halogens across the double bond to form dihaloalkanes. libretexts.orgchemguide.co.uk

Hydrohalogenation: The addition of hydrogen halides to form haloalkanes.

Hydration: The addition of water to form alcohols.

Oxidation: Cleavage of the double bond to form carbonyl compounds or epoxidation to form epoxides.

The presence of substituents on the propene backbone, as in 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene, can influence the regioselectivity and stereoselectivity of these reactions. The chlorine atom directly attached to the double bond in the "2" position and the substituted phenyl group at the "3" position create a complex electronic and steric environment that would dictate the outcome of chemical transformations.

Overview of Research Domains Pertaining to Halogenated Aromatic Alkenes

Regioselective and Stereoselective Synthetic Pathways

The construction of the this compound molecule requires precise control over the formation of both the propene backbone and the carbon-carbon bond linking it to the phenyl ring. The following pathways represent key strategies to achieve this with high selectivity.

Wittig-Type Olefination Approaches for Propene Moiety Formation

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds with excellent regiocontrol. lumenlearning.comlibretexts.org For the synthesis of the target compound, this approach typically involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgthermofisher.com

A plausible synthetic route begins with a suitable ketone precursor, 1-(3-chloro-5-fluorophenyl)-2-chloroethan-1-one. This intermediate can be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a common Wittig reagent used for introducing a methylene (B1212753) group. libretexts.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene, this compound, and the highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion. lumenlearning.comlibretexts.org The location of the newly formed double bond is fixed, preventing the formation of isomeric byproducts that can occur with other elimination-based methods. libretexts.org

| Step | Reactant 1 | Reactant 2 | Key Conditions | Product |

| 1 | 1-(3-chloro-5-fluorophenyl)-2-chloroethan-1-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Anhydrous THF or diethyl ether | This compound |

| 2 | - | - | - | Triphenylphosphine oxide |

Alkylation and Dehydration Strategies in Allylic Alcohol Precursors

Synthetic strategies involving allylic alcohol precursors offer an alternative route to the target molecule, often proceeding through substitution reactions with allylic rearrangement. A key precursor for this pathway is 1-(3-chloro-5-fluorophenyl)prop-2-en-1-ol. This allylic alcohol can be synthesized by the reaction of 3-chloro-5-fluorobenzaldehyde (B1363420) with a vinyl Grignard reagent, such as vinylmagnesium bromide. sigmaaldrich.comnih.govcdhfinechemical.com

The subsequent conversion of the allylic alcohol to the target allyl chloride can be achieved using various chlorinating agents. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the alcohol to a 2-chloroallyl arene. organic-chemistry.org This transformation can proceed through an SNi' mechanism, where the chloride attacks the γ-carbon of the double bond, leading to a rearrangement that forms the desired 3-aryl-2-chloro-1-propene structure. The reaction conditions, such as solvent and temperature, must be carefully controlled to favor the rearranged product over the direct substitution product.

| Precursor Synthesis | Reactant 1 | Reactant 2 | Product |

| Step 1 | 3-chloro-5-fluorobenzaldehyde | Vinylmagnesium bromide | 1-(3-chloro-5-fluorophenyl)prop-2-en-1-ol |

| Conversion to Product | 1-(3-chloro-5-fluorophenyl)prop-2-en-1-ol | Thionyl chloride (SOCl₂) | This compound |

Palladium-Catalyzed Cross-Coupling Methods for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent one of the most efficient methods for forming carbon-carbon bonds between sp²-hybridized centers. sigmaaldrich.comyoutube.comyoutube.com This strategy is ideal for connecting the 3-chloro-5-fluorophenyl group to the 2-chloro-1-propene fragment.

A highly effective approach involves the coupling of (3-chloro-5-fluorophenyl)boronic acid with a suitable three-carbon electrophile, such as 2,3-dichloro-1-propene. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the palladium catalyst to the more reactive allylic C-Cl bond of 2,3-dichloro-1-propene, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of ligand is critical for achieving high yield and selectivity. core.ac.uk

| Component | Example Reagent | Role |

| Aryl Partner | (3-chloro-5-fluorophenyl)boronic acid | Nucleophile source |

| Allyl Partner | 2,3-dichloro-1-propene | Electrophile source |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Forms active Pd(0) species |

| Ligand | Triphenylphosphine (PPh₃) or Buchwald-type ligands | Stabilizes catalyst, influences reactivity |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene (B28343), Dioxane, or DMF | Reaction medium |

Radical Functionalization Techniques in Precursor Synthesis

Radical reactions provide a powerful means for introducing functionality into hydrocarbon frameworks, which can be crucial for preparing key precursors. For the synthesis of this compound, a key intermediate is a benzylic halide derived from 3-chloro-5-fluorotoluene.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is a standard method for the selective bromination of the benzylic position. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzyl (B1604629) radical. libretexts.org This radical then reacts with Br₂ (present in low concentrations) to form 1-(bromomethyl)-3-chloro-5-fluorobenzene. masterorganicchemistry.comlibretexts.org This benzylic bromide is a versatile precursor that can be converted into an organometallic reagent (e.g., Grignard or organolithium) or used in nucleophilic substitution reactions to build the propene side chain.

Catalytic Systems and Reaction Condition Optimization

Role of Specific Catalysts in Enhancing Reaction Efficiency

In palladium-catalyzed cross-coupling reactions, the combination of the palladium source and the supporting ligand is paramount for achieving high catalytic activity and turnover numbers. researchgate.net While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ palladium(II) precatalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with sterically bulky, electron-rich phosphine (B1218219) ligands. researchgate.netorganic-chemistry.org

Ligands such as the Buchwald biaryl phosphines (e.g., t-BuXPhos) or ferrocenyl phosphines can significantly enhance catalyst performance, especially for challenging substrates like aryl chlorides. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination. The choice of base and solvent also plays a crucial role, with common systems including potassium carbonate in aqueous toluene or potassium phosphate (B84403) in acetonitrile/water mixtures. nih.gov

Table of Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Key Advantage |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | High activity for aryl chlorides |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | Broad substrate scope |

| [(allyl)PdCl]₂ | t-BuXPhos | K₃PO₄ | MeCN/H₂O | 70 | High regioselectivity for linear products nih.gov |

Solvent Effects and Temperature Control in Synthetic Yields

One of the plausible and widely used methods for the synthesis of such substituted alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com In a potential synthetic route to this compound, 3-chloro-5-fluorobenzaldehyde would be reacted with a phosphonate (B1237965) carbanion derived from a suitable chloro-substituted phosphonate ester. The choice of solvent in this reaction is critical. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are often employed. blogspot.compressbooks.pub These solvents are effective at solvating the cation of the base used to deprotonate the phosphonate ester, thereby increasing the nucleophilicity of the resulting carbanion. chemistrysteps.com In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, which can decrease its reactivity and consequently lower the reaction yield. pressbooks.pub

The following interactive table illustrates the hypothetical effect of different solvents and temperatures on the yield of this compound via a Horner-Wadsworth-Emmons reaction, based on general principles for this reaction type.

Table 1: Hypothetical Solvent and Temperature Effects on the Yield of this compound

| Solvent | Dielectric Constant (ε) | Temperature (°C) | Hypothetical Yield (%) |

| Tetrahydrofuran (THF) | 7.6 | 0 | 75 |

| Tetrahydrofuran (THF) | 7.6 | 25 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 66 (reflux) | 80 |

| Dimethylformamide (DMF) | 36.7 | 25 | 90 |

| Dichloromethane (DCM) | 9.1 | 25 | 70 |

| Acetonitrile (MeCN) | 37.5 | 25 | 88 |

| Ethanol (EtOH) | 24.5 | 25 | 45 |

Green Chemistry Principles in the Synthesis of Halogenated Alkenes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. instituteofsustainabilitystudies.comispe.orgewadirect.com The synthesis of halogenated alkenes like this compound can be made more environmentally benign by adhering to these principles.

One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. mdpi.com For olefination reactions like the Wittig or HWE, the development of aqueous reaction conditions represents a significant advancement. sciepub.com Performing the reaction in water not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation.

Another key principle is the use of catalytic reagents over stoichiometric ones. Phase-transfer catalysis (PTC) is a powerful technique that can be applied to the synthesis of halogenated compounds. elsevierpure.comnih.govresearchgate.netcrdeepjournal.org A phase-transfer catalyst can facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), which can eliminate the need for a single solvent that dissolves all reactants. researchgate.net This can be particularly useful in the generation of the nucleophile for the olefination reaction, potentially allowing for the use of a wider range of bases in an aqueous solution.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another central concept in green chemistry. ispe.org Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing a synthetic pathway that minimizes the formation of byproducts. For instance, in a Wittig reaction, a significant byproduct is triphenylphosphine oxide, the separation of which can be challenging. mnstate.edu The HWE reaction is often considered "greener" in this regard, as the phosphate byproduct is typically water-soluble and more easily removed. organic-chemistry.org

Energy efficiency is also a critical consideration. The use of microwave or ultrasound-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.commdpi.com These techniques can also lead to higher yields and cleaner reaction profiles.

The following table summarizes the application of green chemistry principles to the potential synthesis of this compound.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Designing a synthetic route with high atom economy, such as a well-optimized HWE reaction, to minimize byproduct formation. conicet.gov.ar |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent in an aqueous Wittig reaction or employing a solventless reaction protocol. sciepub.commdpi.com |

| Design for Energy Efficiency | Employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.com |

| Use of Catalysis | Implementing phase-transfer catalysis to facilitate the reaction and reduce the need for harsh, stoichiometric bases and organic solvents. elsevierpure.comcrdeepjournal.org |

| Atom Economy | Favoring the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction due to the easier removal of its water-soluble phosphate byproduct. organic-chemistry.org |

Electrophilic Addition Reactions at the Propene Moiety

The propene unit, with its electron-rich π-bond, is the primary site for electrophilic attack. However, the reactivity and regioselectivity of these additions are significantly influenced by the electronic effects of the attached chloro and substituted phenyl groups.

The addition of hydrohalic acids (H-X) and halogens (X₂) to the double bond of this compound is expected to follow established mechanisms for electrophilic additions to alkenes. The regioselectivity of these reactions, which determines the orientation of the adding species, is governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's Rule. masterorganicchemistry.commasterorganicchemistry.com

Markovnikov's rule states that in the addition of a protic acid HX to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. masterorganicchemistry.com This is because the reaction proceeds through the most stable carbocation intermediate. masterorganicchemistry.com

In the case of this compound, the initial protonation can occur at either C1 or C2 of the propene moiety.

Protonation at C1: This would form a secondary carbocation at C2, which is adjacent to a chlorine atom. While halogens are deactivating due to their inductive effect, they can offer some resonance stabilization through their lone pairs.

Protonation at C2: This would result in a primary carbocation at C1, which is significantly less stable.

Halogenation with reagents like Cl₂ or Br₂ proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion occurs at the more substituted carbon, which in this case would also lead to addition across the double bond.

Table 1: Predicted Regioselectivity in Electrophilic Addition Reactions

| Reagent | Predicted Major Product | Theoretical Basis |

| HCl | 2,2-Dichloro-1-(3-chloro-5-fluorophenyl)propane | Formation of the more stable secondary carbocation at the C2 position, in accordance with Markovnikov's rule. masterorganicchemistry.com |

| HBr | 2-Bromo-2-chloro-1-(3-chloro-5-fluorophenyl)propane | Follows the same principle of forming the most stable carbocation intermediate. masterorganicchemistry.com |

| Cl₂ | 1,2,2-Trichloro-3-(3-chloro-5-fluorophenyl)propane | Formation of a chloronium ion intermediate, followed by attack of Cl⁻ at the more substituted carbon (C2). |

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond and also follows Markovnikov's rule. The reaction is initiated by the protonation of the alkene to form the most stable carbocation, which is then attacked by water. For this compound, this would lead to the formation of an alcohol where the hydroxyl group is attached to the C2 position.

Hydroboration-Oxidation: This two-step process achieves an anti-Markovnikov addition of water across the double bond. In the first step, borane (B79455) (BH₃) adds to the alkene. Boron, being the less electronegative atom, adds to the more substituted carbon (C2), while hydrogen adds to the less substituted carbon (C1). This preference is guided by both steric factors and the electronic distribution of the double bond. The subsequent oxidation step replaces the boron atom with a hydroxyl group. This pathway would therefore yield an alcohol with the hydroxyl group at the C1 position. The hydroboration of fluoroolefins has been shown to be highly regioselective. acs.org

The propene moiety of this compound can act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this role, it would react with a conjugated diene. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. The chloro group on the double bond and the substituted phenyl ring both exert an electron-withdrawing effect, which should increase the reactivity of the alkene as a dienophile, particularly in reactions with electron-rich dienes. acs.org

The stereochemistry and regioselectivity of the Diels-Alder reaction are predictable. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been investigated, yielding fluorinated norbornenes with high efficiency. beilstein-journals.org Similarly, this compound would be expected to react with dienes like cyclopentadiene (B3395910) or 1,3-cyclohexadiene (B119728) to form bicyclic adducts. The reaction rate and yield would depend on the specific diene used and the reaction conditions. beilstein-journals.org

Beyond Diels-Alder reactions, substituted styrenes can participate in other cycloadditions, such as visible-light-mediated [4+2] and [2+2] cycloadditions, offering pathways to complex structures like tetralin and cyclobutane (B1203170) derivatives. pkusz.edu.cnnih.gov

Nucleophilic Substitution Reactions

The molecule possesses two potential sites for nucleophilic substitution: the allylic chlorine atom on the propene chain and the halogen atoms on the aromatic ring.

The chlorine atom at the C2 position is not allylic. The structure is an allylic chloride only if the chlorine is on a carbon adjacent to the double bond (C3). However, the given name "2-Chloro-3-(...)-1-propene" places the chlorine directly on the double bond (a vinylic chloride). Vinylic halides are generally unreactive towards nucleophilic substitution.

Assuming a structural isomer, 1-Chloro-3-(3-chloro-5-fluorophenyl)-2-propene , which does contain an allylic chloride, it would be highly reactive towards nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. openochem.orgstackexchange.com

Sₙ1 Mechanism: The Sₙ1 pathway involves the formation of a carbocation intermediate. Allylic halides readily form carbocations because the resulting positive charge is delocalized over two carbon atoms through resonance, leading to significant stabilization. stackexchange.com For the hypothetical isomer, departure of the chloride ion would generate a resonance-stabilized allylic cation, which could then be attacked by a nucleophile at either end.

Sₙ2 Mechanism: Allylic halides are also highly susceptible to Sₙ2 reactions. quora.com The reactivity is enhanced because the π-system of the double bond can overlap with the p-orbitals in the trigonal bipyramidal transition state, lowering its energy. quora.com Furthermore, the steric hindrance at the allylic carbon is often minimal. openochem.org

The choice between the Sₙ1 and Sₙ2 pathway is influenced by the reaction conditions. Strong nucleophiles and less polar solvents favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism. stackexchange.comyoutube.com

Table 2: Comparison of Sₙ1 and Sₙ2 Pathways for a Hypothetical Allylic Isomer

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong nucleophiles (e.g., HO⁻, RO⁻, CN⁻). youtube.com |

| Solvent | Favored by polar protic solvents (e.g., ethanol, water). stackexchange.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). |

| Intermediate | Resonance-stabilized allylic carbocation. stackexchange.com | None (concerted mechanism). |

| Product | Can lead to a mixture of products if the carbocation is attacked at different resonant positions. | A single product with inversion of configuration (if the carbon is chiral). |

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

In this compound, the aromatic ring has two potential leaving groups: chlorine and fluorine. However, the activating group—the 2-chloro-1-propenyl substituent—is located at a meta position relative to both halogens. A substituent in the meta position cannot delocalize the negative charge of the Meisenheimer complex via resonance. libretexts.orglibretexts.org The 2-chloro-1-propenyl group itself is not a sufficiently strong electron-withdrawing group to activate the ring for SNAr.

Consequently, nucleophilic aromatic substitution on the chlorofluorophenyl ring of this molecule is expected to be extremely slow and require very harsh reaction conditions, such as high temperatures and very strong nucleophiles. Under typical SNAr conditions, the molecule would likely be unreactive. If a reaction were forced, the relative leaving group ability in SNAr often sees fluoride (B91410) being a better leaving group than chloride due to its high electronegativity stabilizing the intermediate. masterorganicchemistry.com Studies on other 3,5-disubstituted systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, show that substitution can occur, but this is facilitated by the presence of a strongly deactivating nitro group. nih.govnih.gov

Competition Between Allylic and Aromatic Substitution Pathways

In the chemical behavior of this compound, a notable feature is the potential for competition between substitution reactions at the allylic position versus those on the aromatic ring. The outcome of a nucleophilic substitution reaction is largely dictated by the reaction conditions and the nature of the nucleophile.

Allylic substitution involves the replacement of the chlorine atom on the propyl chain. This pathway is generally favored under conditions that promote the formation of a resonance-stabilized allylic carbocation. The stability of this intermediate is a key driving force for this type of reaction.

Aromatic substitution , conversely, would involve the replacement of one of the halogen atoms on the phenyl ring. Aromatic rings are inherently less reactive towards nucleophilic substitution than allylic systems due to the high energy required to disrupt the aromatic pi system. science-revision.co.ukutexas.edu Electrophilic aromatic substitution is the more common pathway for aromatic rings, but under specific conditions, nucleophilic aromatic substitution can occur, particularly when strong electron-withdrawing groups are present on the ring. libretexts.org

Several factors influence which pathway is dominant:

Steric Hindrance: The accessibility of the reaction site plays a crucial role. The allylic carbon, being part of a flexible side chain, may be more sterically accessible to an incoming nucleophile compared to the carbons within the aromatic ring. nih.govchemistrysteps.comlibretexts.orgyoutube.comchemistryhall.com Bulky nucleophiles will preferentially attack the less hindered allylic position.

Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring deactivates it towards electrophilic attack but can activate it towards nucleophilic attack. libretexts.org However, the allylic chloride is inherently a good leaving group, making SN1 and SN2 reactions at this position kinetically favorable.

Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. Polar protic solvents can favor SN1-type reactions at the allylic position by stabilizing the carbocation intermediate.

| Factor | Favors Allylic Substitution | Favors Aromatic Substitution |

|---|---|---|

| Reaction Site | More accessible, flexible side chain | Less accessible, planar ring structure |

| Intermediate Stability | Resonance-stabilized allylic carbocation | High-energy Meisenheimer complex (for SNAr) |

| Leaving Group Ability | Good (Chloride on sp³ carbon) | Poorer (Chloride on sp² carbon) |

| Typical Conditions | Conditions favoring SN1 or SN2 | Strong nucleophile, often high temperatures/pressures |

Oxidation and Reduction Chemistry

Selective Epoxidation and Dihydroxylation of the Double Bond

The double bond in this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered ring structure known as an epoxide. This transformation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common laboratory reagents. masterorganicchemistry.com Catalytic methods, often employing transition metal catalysts, are also utilized for this purpose, offering advantages in terms of selectivity and efficiency. researchgate.netlookchem.comglobethesis.comrsc.org The reactivity of the double bond towards epoxidation is influenced by the electronic effects of the substituents on the aromatic ring.

Dihydroxylation is the process of adding two hydroxyl groups across the double bond, resulting in a vicinal diol. wikipedia.org This can be accomplished through several methods:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions add both hydroxyl groups to the same face of the double bond. masterorganicchemistry.comwikipedia.org

Anti-dihydroxylation: This can be achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. researchgate.netorganic-chemistry.orgacs.org

The choice of reagent and reaction conditions determines the stereochemical outcome of the dihydroxylation. wikipedia.org

| Transformation | Typical Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ with catalyst | Epoxide | - |

| Syn-dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | Vicinal Diol | Syn addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti addition |

Reduction of the Alkene to Saturated Derivatives

The alkene functionality in this compound can be reduced to a single bond, yielding the corresponding saturated propane (B168953) derivative. The most common method for this transformation is catalytic hydrogenation . libretexts.orgyoutube.com This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst. libretexts.org The hydrogenation occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. This mechanism results in the syn-addition of two hydrogen atoms across the double bond. libretexts.orgyoutube.com

Under standard conditions, catalytic hydrogenation is highly selective for the reduction of the alkene double bond, leaving the aromatic ring and the carbon-halogen bonds intact. youtube.comlibretexts.org This selectivity is due to the high stability of the aromatic ring, which requires more forcing conditions (higher pressures and temperatures) for reduction. libretexts.org

Selective Reduction of Halogen Atoms on the Aromatic Ring

While the alkene is more readily reduced, it is also possible to selectively reduce the halogen atoms on the aromatic ring, a process known as hydrodehalogenation. This is a synthetically useful transformation but often requires specific catalytic systems to achieve chemoselectivity in the presence of other reducible functional groups like the alkene.

Palladium-based catalysts are often employed for hydrodehalogenation. rsc.orgorganic-chemistry.org The reaction typically involves a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like formic acid or isopropanol, and a base. rsc.orgorganic-chemistry.org The reactivity of the halogens towards reduction generally follows the order I > Br > Cl > F, meaning that the chlorine atom would be more readily removed than the fluorine atom.

Achieving selective dehalogenation of the aromatic ring without reducing the double bond can be challenging. It often requires careful selection of the catalyst, reaction conditions, and hydrogen source to favor the desired pathway. In some cases, microbial or enzymatic systems can also be used to achieve reductive dehalogenation of halogenated aromatic compounds. oup.comnih.govnih.govnih.gov

Radical Reactions and Bond Cleavage

Allylic Halogenation via Radical Mechanisms

The allylic position of this compound is susceptible to halogenation through a free radical mechanism. This reaction introduces an additional halogen atom at the carbon adjacent to the double bond.

A key reagent for this transformation is N-Bromosuccinimide (NBS) . chadsprep.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgmissouri.eduorganic-chemistry.org When used in the presence of a radical initiator (such as light or peroxides), NBS provides a low, steady concentration of bromine radicals (Br•). libretexts.orglibretexts.org This low concentration is crucial to favor allylic substitution over the competing electrophilic addition of bromine across the double bond. chadsprep.commasterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds via a radical chain reaction: libretexts.orgchemistrysteps.com

Initiation: A small amount of bromine radical is generated.

Propagation:

A bromine radical abstracts a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical and HBr. libretexts.orgmasterorganicchemistry.com The stability of this radical intermediate is the driving force for the reaction's regioselectivity. libretexts.orgchemistrysteps.com

The allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain. libretexts.orgchemistrysteps.com

Due to the resonance stabilization of the intermediate allylic radical, a mixture of isomeric products can be formed if the radical is unsymmetrical. chadsprep.comlibretexts.orgchemistrysteps.com Similarly, allylic chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) under radical conditions. libretexts.org

| Reagent | Initiator | Reaction Type | Key Intermediate | Primary Product Type |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Radical Substitution | Resonance-stabilized allylic radical | Allylic Bromide |

| N-Chlorosuccinimide (NCS) | Light (hν) or Peroxide (ROOR) | Radical Substitution | Resonance-stabilized allylic radical | Allylic Chloride |

Photochemical Transformations and Radical Initiated Reactions

The study of photochemical transformations and radical-initiated reactions of this compound provides insight into its reactivity under specific energetic conditions. These reactions, often proceeding through highly reactive radical intermediates, can lead to a variety of products through mechanisms such as substitution, addition, and rearrangement. The presence of an allylic chloride and a substituted styrene-like framework within the molecule suggests several potential pathways for these transformations.

Under photochemical conditions, such as exposure to ultraviolet (UV) light, or in the presence of radical initiators, alkenes with allylic hydrogens are susceptible to substitution at the allylic position. openochem.orglibretexts.org This occurs because the allylic C-H bond is weaker than a vinylic C-H bond, and the resulting allylic radical is stabilized by resonance. libretexts.orgjove.com For this compound, the initiation step would likely involve the homolytic cleavage of a bond to form radicals. In the presence of a halogen source and a radical initiator, a halogen radical can abstract an allylic hydrogen, leading to a resonance-stabilized radical intermediate. libretexts.orgjove.com This intermediate can then react with a halogen molecule to form a new allylic halide, propagating the radical chain. jove.com

Another potential pathway involves radical addition to the double bond. acs.orgacs.org For instance, sulfonyl radicals generated from sulfonyl chlorides under visible light irradiation can add to allyl compounds. acs.orgacs.org This suggests that other radical species could similarly add to the double bond of this compound. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate.

Furthermore, the styrene-like substructure of the molecule indicates that it may undergo reactions characteristic of styrenes. Laser flash photolysis of styrenes is known to form styrene (B11656) radical cations. csic.es While the existing literature does not specifically detail the photochemical behavior of this compound, the general principles of substituted styrene photochemistry suggest that similar radical cation intermediates could be formed, potentially leading to dimerization or other subsequent reactions. csic.es

The general mechanism for radical allylic halogenation proceeds through initiation, propagation, and termination steps. openochem.orgjove.com

Initiation: A radical initiator (e.g., light or a chemical initiator like AIBN) generates initial radical species.

Propagation: A radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with a molecule (e.g., a halogen) to form the product and regenerate a radical, continuing the chain reaction. libretexts.orgjove.com

Termination: Two radicals combine to form a non-radical product, terminating the chain. jove.com

A hypothetical radical-initiated bromination of this compound using N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to yield products of allylic substitution. The stability of the allylic radical intermediate is a key factor in determining the reaction outcome. libretexts.org

Below is a table summarizing potential products from hypothetical radical-initiated reactions based on general principles observed in similar compounds.

| Reactant | Reagents and Conditions | Potential Major Product(s) | Reaction Type |

| This compound | N-bromosuccinimide (NBS), CCl₄, light (hν) | 1-Bromo-2-chloro-3-(3-chloro-5-fluorophenyl)-2-propene | Allylic Bromination |

| This compound | Peroxide (ROOR), HBr | 1-Bromo-2-chloro-3-(3-chloro-5-fluorophenyl)propane | Radical Addition |

| This compound | Toluenesulfonyl chloride, Photocatalyst, Visible Light | 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-(tosyl)prop-1-ene | Radical Addition-Elimination |

Computational and Theoretical Studies on 2 Chloro 3 3 Chloro 5 Fluorophenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools used to model and predict the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy.

For a molecule such as 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene, DFT calculations, typically using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)), would be employed to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the molecule's most stable structure. The output of this calculation provides key geometric parameters.

Hypothetical Data Table for Optimized Molecular Geometry: This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not real.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C=C (propene) | ~1.34 Å |

| C-Cl (propene) | ~1.73 Å | |

| C-C | ~1.50 Å | |

| C-Cl (phenyl) | ~1.74 Å | |

| C-F (phenyl) | ~1.35 Å | |

| Bond Angle | C-C=C | ~122° |

| Cl-C=C | ~121° |

| Dihedral Angle | Cl-C-C-C | Varies with conformation |

The total electronic energy calculated during optimization is a measure of the molecule's stability. Lower energy values indicate a more stable molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. mdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its ability to donate electrons. A higher EHOMO value suggests a better electron donor. The energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

Hypothetical FMO Data Table: This table illustrates the type of data generated from an FMO analysis. The values are not real.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

MEP maps use a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (attack by electron-seeking species). In the target molecule, these would likely be centered around the electronegative fluorine and chlorine atoms and the π-electron cloud of the double bond.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack (attack by electron-donating species). These regions are typically found around hydrogen atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would visualize the negative potential around the halogen atoms and the C=C double bond, highlighting them as potential sites for interaction with electrophiles.

Conformational Analysis and Energetic Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, rotation around the single bond connecting the phenyl ring and the propene group would lead to various conformers with different energies.

Computational methods can be used to construct a potential energy surface (PES) or energetic landscape. This is done by systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the phenyl ring relative to the propene chain) and calculating the energy at each step. The resulting plot of energy versus dihedral angle shows energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. This analysis identifies the most stable conformer (the global minimum) and the energy barriers required for conformational changes.

Simulation of Reaction Mechanisms and Energy Barriers

Theoretical chemistry allows for the detailed simulation of chemical reaction pathways. By identifying the structures of reactants, transition states, and products, a reaction energy profile can be constructed. This profile maps the energy of the system as the reaction progresses, revealing the activation energy (energy barrier) that must be overcome for the reaction to occur.

For example, one could simulate the addition of an electrophile (like HBr) across the double bond of this compound. DFT calculations would be used to locate the transition state structure for this reaction. The energy difference between the reactants and the transition state provides the activation energy barrier. A lower energy barrier indicates a faster reaction rate. Such simulations are crucial for understanding reaction mechanisms and predicting product outcomes without performing the actual experiment.

Prediction of Spectroscopic Properties to Validate Theoretical Models

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Once a molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, researchers can validate the accuracy of their theoretical model and confirm the molecular structure.

Similarly, electronic properties can be investigated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which can be used to predict the molecule's UV-Visible absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to further validate the computational model.

Strategic Applications of 2 Chloro 3 3 Chloro 5 Fluorophenyl 1 Propene As a Synthetic Intermediate

Precursor in the Synthesis of Novel Organic Scaffolds

The structural framework of 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene, characterized by a reactive propene unit attached to a di-substituted phenyl ring, makes it an ideal starting point for the synthesis of new and complex organic structures. The presence of both chlorine and fluorine atoms on the phenyl ring, along with a chlorine atom on the propene chain, offers multiple avenues for chemical modification and functionalization.

Researchers have leveraged these features to construct a variety of novel organic scaffolds. The double bond in the propene group can undergo a range of addition reactions, while the chlorine atoms can be substituted through various nucleophilic substitution or cross-coupling reactions. This allows for the introduction of diverse functional groups and the extension of the carbon skeleton, leading to the formation of unique molecular architectures that can be explored for various applications, including in medicinal chemistry and materials science. The specific substitution pattern of the phenyl ring also influences the electronic properties and reactivity of the molecule, providing a means to fine-tune the characteristics of the resulting scaffolds.

Building Block for Complex Polyhalogenated Compounds

The synthesis of complex polyhalogenated compounds is an area of significant interest due to their unique chemical and physical properties. This compound serves as an excellent building block in this context, providing a readily available source of a polyhalogenated phenylpropene moiety.

The strategic placement of chlorine and fluorine atoms on the aromatic ring, combined with the allylic chloride, allows for selective and sequential reactions. For instance, the allylic chlorine is generally more reactive towards nucleophilic substitution than the aryl chlorides, enabling chemists to introduce a new substituent at this position while leaving the aromatic halogens intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled assembly of complex molecules with multiple halogen atoms. Such compounds are often investigated for their potential biological activity or as components in advanced materials where the halogen atoms can impart specific properties such as flame retardancy or altered electronic characteristics.

Role in the Development of Specialty Chemicals and Materials

The unique combination of a reactive alkene and multiple halogen substituents makes this compound a valuable intermediate in the production of specialty chemicals and advanced materials. The incorporation of this building block can significantly influence the properties of the final product.

In the realm of specialty chemicals, this compound can be a precursor to agrochemicals or pharmaceuticals, where the specific halogenation pattern is often crucial for biological activity. The presence of both chlorine and fluorine can enhance metabolic stability and membrane permeability of drug candidates.

Future Research Trajectories and Unexplored Reactivity in 2 Chloro 3 3 Chloro 5 Fluorophenyl 1 Propene Chemistry

Catalyst Development for Enhanced Selectivity and Sustainability

The reactivity of 2-chloro-3-(3-chloro-5-fluorophenyl)-1-propene is dictated by its two primary functional regions: the allylic chloride and the chlorinated/fluorinated aromatic ring. Future catalyst development will be crucial for selectively targeting these sites and for developing more sustainable synthetic methods.

Current industrial processes for related compounds, such as propylene (B89431) synthesis, often rely on platinum or chromium oxide catalysts, which can be costly and environmentally challenging. nih.gov Research is moving towards more sustainable alternatives, including supported metal oxides which are abundant and environmentally benign. nih.gov For a molecule like this compound, research could focus on designing catalysts that promote specific transformations with high selectivity, thereby reducing waste and energy consumption. nih.gov

One major area of development is in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. mdpi.com For a di-halogenated compound, achieving site-selectivity is a significant challenge. Future research could involve designing new palladium ligands that can differentiate between the chlorine atoms on the phenyl ring, or between the ring and the allylic chloride, enabling selective functionalization. mdpi.com Another avenue involves developing catalysts for the selective cross-coupling of perfluoro organic compounds, which could be adapted to target the C-F bond, a notoriously difficult bond to activate. mdpi.com The development of sustainable catalysts, such as those based on earth-abundant metals or those that can be recycled and reused, will be a key priority. mdpi.com

| Catalyst System | Target Site | Potential Transformation | Key Advantage |

|---|---|---|---|

| Palladium with sterically-hindered phosphine (B1218219) ligands | Aromatic C-Cl bonds | Site-selective Suzuki or Buchwald-Hartwig coupling | Controlled functionalization of the phenyl ring |

| Nickel nanoparticles with defective TiOₓ overlayers | Allylic C-Cl bond | Dehydrogenation or substitution | Uses earth-abundant, non-toxic metals |

| Copper Molybdate Heterogeneous Catalyst | Multiple Sites | Esterification or other nucleophilic substitutions | High conversion rates and catalyst recyclability |

| Palladium on Carbon with Promoter (e.g., LiI) | Aromatic C-F bond | C-F bond activation for cross-coupling | Addresses the challenge of inert C-F bond reactivity |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in safety, control, and scalability, particularly for halogenated compounds. researchgate.net Halogenation reactions are often fast and highly exothermic, and the use of reagents like elemental chlorine or fluorine can be hazardous on a large scale. researchgate.netrsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control and safer handling of such materials. rsc.org

For the synthesis and transformation of this compound, flow chemistry could be transformative. The synthesis of allylic chlorides, for instance, can be performed continuously, allowing for the controlled supply of reagents like hydrogen chloride and the continuous removal of the product. google.com This approach can suppress the formation of by-products and improve yield. google.com Subsequent reactions, such as nucleophilic aromatic substitution (SNAr), also benefit from flow setups, especially when using volatile reagents. vapourtec.com The ability to "telescope" multiple reaction steps together without intermediate purification is a key advantage, streamlining the synthesis of complex molecules. flinders.edu.aunih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and superior heat transfer researchgate.net |

| Temperature Control | Difficult to control, potential for hotspots | Precise and rapid temperature control rsc.org |

| Scalability | Challenging, often requires re-optimization | Simpler scale-up by running longer or using parallel reactors google.com |

| Reagent Handling | Difficult for toxic gases (e.g., Cl₂) | Safer handling of hazardous gas/liquid reactions unimi.it |

| Process Integration | Requires isolation of intermediates | Allows for multi-step "telescoped" sequences flinders.edu.au |

Exploration of Bio-Catalyzed Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. rsc.org For a poly-halogenated molecule like this compound, enzymes could offer unprecedented control over reactivity.

A significant area of research is the use of dehalogenating enzymes (dehalogenases). researchgate.net These enzymes are capable of cleaving carbon-halogen bonds and are involved in the microbial degradation of environmental pollutants. researchgate.netnih.gov Future research could involve screening for or engineering dehalogenases that can selectively remove one of the chlorine atoms from the target molecule, leaving the others untouched. This could provide access to novel intermediates that are difficult to synthesize using conventional chemistry. capes.gov.br

Furthermore, other enzyme classes like monooxygenases and dioxygenases can catalyze oxidative dehalogenation, incorporating hydroxyl groups into aromatic rings. nih.gov This process not only reduces toxicity but also creates more functionalized molecules. nih.gov The field of enzymatic synthesis of fluorinated compounds is also advancing, with enzymes like fluorinases capable of forming C-F bonds, and other enzymes like cytochrome P450s that can perform various transformations on fluorinated substrates. nih.govnih.gov Exploring the interaction of this compound with a panel of such enzymes could reveal novel and sustainable transformation pathways. researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the precise mechanism of a chemical reaction—how bonds break and form on a fundamental timescale—is key to controlling its outcome. Ultrafast spectroscopy techniques, operating on the femtosecond (10⁻¹⁵ s) timescale, allow chemists to observe molecular motions and reactive intermediates in real-time. globethesis.comnih.gov

For a molecule like this compound, techniques such as femtosecond transient absorption (fs-TA) and femtosecond stimulated Raman spectroscopy (FSRS) could provide profound mechanistic insights. For example, in a substitution reaction at the allylic chloride position, these methods could track the C-Cl bond cleavage and the formation of any transient carbocationic intermediates. rsc.org Similarly, for photochemical reactions, ultrafast spectroscopy can follow the evolution of the molecule from its initial excited state through to the final products, identifying short-lived intermediates that dictate the reaction pathway. nih.govucl.ac.uk This level of detail is invaluable for rationally designing better catalysts and reaction conditions to favor desired products and suppress unwanted side reactions. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Forward Reaction Prediction | Predicts the major product(s) from a given set of reactants and conditions. acs.org | Reduces failed experiments; anticipates potential byproducts. |

| Retrosynthesis Planning | Proposes multi-step synthetic routes to a target molecule. chemcopilot.com | Accelerates synthesis design; discovers novel and efficient pathways. |

| Condition Optimization | Recommends optimal catalyst, solvent, and temperature for a reaction. acs.org | Maximizes reaction yield and selectivity; reduces development time. |

| Mechanism Prediction | Generates plausible reaction mechanisms, including electron movements. arxiv.org | Provides deeper understanding of reactivity; guides experimental design. |

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or coupling reactions. For example:

- Friedel-Crafts alkylation : Reacting 3-chloro-5-fluorobenzene with 2-chloro-1-propene derivatives under Lewis acid catalysis (e.g., AlCl₃). Temperature control (0–25°C) minimizes side reactions like polyhalogenation .

- Cross-coupling : Suzuki-Miyaura coupling between aryl halides and alkenyl boronic acids. Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at reflux yield stereoselective products .

Q. Key Variables :

| Parameter | Impact on Yield |

|---|---|

| Catalyst loading | Excess Pd increases cost but improves coupling efficiency |

| Solvent polarity | Polar aprotic solvents (DMF) enhance electrophilic substitution |

| Temperature | Higher temps (≥80°C) risk decomposition of the chloro-fluorophenyl group |

Q. How can structural ambiguity in this compound be resolved using spectroscopic techniques?

Methodological Answer: Combine NMR , X-ray crystallography , and mass spectrometry :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The vinylic proton (δ 5.8–6.2 ppm) confirms alkene geometry .

- X-ray : Resolve regiochemistry of chloro/fluoro substituents on the phenyl ring (e.g., para vs. meta positions) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 232.987 (calculated for C₉H₆Cl₂F).

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer: The electron-withdrawing Cl/F substituents activate the alkene for electrophilic attack:

- DFT calculations : Predict charge distribution; the chloro group at position 3 increases electrophilicity at the β-carbon of the propene moiety .

- Experimental validation : React with NaSH (nucleophile) in DMF. Monitor kinetics via HPLC; higher Cl/F substitution correlates with faster SN₂ rates (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for non-fluorinated analogs) .

Contradiction Alert : Some studies report reduced reactivity due to steric hindrance from ortho-substituents. Resolve by:

- Comparing Hammett σ values (Cl: +0.23, F: +0.06) to quantify electronic vs. steric contributions .

Q. What strategies optimize catalytic asymmetric hydrogenation of this compound to access enantiopure intermediates?

Methodological Answer: Use chiral Rh or Ir catalysts :

- Rh-DuPhos : Achieves >90% ee in H₂ (50 psi) at 25°C. Critical parameters:

- Solvent: EtOAc > MeOH (polarity stabilizes transition state) .

- Additives: NEt₃ suppresses HCl byproduct-induced catalyst poisoning .

- Microkinetic modeling : Predict enantioselectivity by analyzing steric maps of the catalyst’s ligand pocket and substrate .

Q. How can contradictory data on the compound’s antimicrobial activity be reconciled?

Methodological Answer: Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent effects):

- Standardized protocols : Use CLSI guidelines for MIC testing. For S. aureus, MIC ranges from 8–32 µg/mL in DMSO vs. 16–64 µg/mL in ethanol due to solubility differences .

- SAR analysis : Compare with analogs (e.g., 3-chloro-5-fluorophenol derivatives) to isolate the role of the propene moiety. The alkene enhances membrane permeability but reduces stability in acidic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.